molecular formula C5H5N3 B182807 3-methyl-1H-pyrazole-4-carbonitrile CAS No. 131661-41-1

3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B182807
CAS RN: 131661-41-1
M. Wt: 107.11 g/mol
InChI Key: SBHYNBAKHDSUKT-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 131661-41-1 . It has a molecular weight of 107.11 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H5N3 . The InChI code for this compound is 1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrazoles in general are known to participate in various chemical reactions. For instance, they can be synthesized through a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

  • Catalysis in Organic Synthesis : 3-Methyl-1-sulfonic acid imidazolium trichlorido copper (II) was used as a catalyst for the preparation of 5-amino-1H-pyrazole-4-carbonitriles, indicating its utility in organic synthesis (Khazaei et al., 2021).

  • Building Blocks in Synthetic Chemistry : Compounds like 3-methyl-4-arylmethylene isoxazole-5(4H)-ones and 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles serve as building blocks in synthetic organic chemistry for the development of biologically important heterocyclic compounds (Patel, 2017).

  • Corrosion Inhibition : Various derivatives of 3-methyl-1H-pyrazole-4-carbonitrile, such as 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, have been studied for their corrosion inhibition properties on steel surfaces in acidic environments (Abdel Hameed et al., 2020).

  • Biological Applications : Derivatives of this compound have been evaluated as antileishmanials against Leishmania spp., showing potential as therapeutic agents (Faria et al., 2013).

  • Antitumor Agents : Novel pyrazole-based heterocycles derived from this compound have been synthesized and evaluated for their potential as antitumor agents (Farag et al., 2010).

  • Electrochemical Applications : The compound has been used in the electrooxidation process, producing derivatives like 1-methyl-pyrazole-4-carbonitrile, which is relevant in electrochemical studies (Yoshida et al., 1995).

  • Pharmaceutical Chemistry : It has applications in the synthesis of various heterocyclic compounds with potential pharmaceutical applications, as demonstrated by reactions involving 6-amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Fadda et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrazoles, including 3-methyl-1H-pyrazole-4-carbonitrile, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research directions could include exploring these applications further and developing more efficient and environmentally friendly synthesis methods .

Relevant Papers The relevant papers retrieved provide additional information on the synthesis, properties, and applications of pyrazoles . They could be a valuable resource for further study and research on this compound and related compounds.

properties

IUPAC Name

5-methyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHYNBAKHDSUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362548
Record name 3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131661-41-1
Record name 3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the antifungal potential of 3-methyl-1H-pyrazole-4-carbonitrile derivatives and how does their structure relate to their activity?

A1: Research suggests that certain 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile derivatives exhibit promising antifungal activity, particularly against Candida species []. Structure-activity relationship (SAR) studies indicate that modifications to the aryl substituent at position 1 of the pyrazole ring can significantly influence the antifungal potency. While all tested compounds displayed good theoretical physicochemical parameters, one derivative demonstrated notably good activity against Candida species in vitro []. Further research is needed to elucidate the specific mechanism of action and explore the potential of these compounds as antifungal agents.

Q2: What are the challenges in synthesizing tetrazole derivatives from this compound and how have researchers addressed them?

A2: Synthesizing 5-(5-amino-1-aryl-3-methyl-1H-pyrazole-4-yl)-1H-tetrazoles from 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles presents a unique challenge. Instead of the desired tetrazole, researchers unexpectedly obtained 1H-pyrazolo[3,4-d]pyrimidine derivatives []. This suggests that the methyl group at the C3 position of the pyrazole ring may interfere with the intended reaction pathway. To overcome this, researchers successfully synthesized the target tetrazole by first protecting the amino group of 5-amino-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile with a Boc protecting group before attempting tetrazole formation []. This approach highlights the importance of understanding the reactivity of this compound derivatives and employing appropriate synthetic strategies to achieve desired outcomes.

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